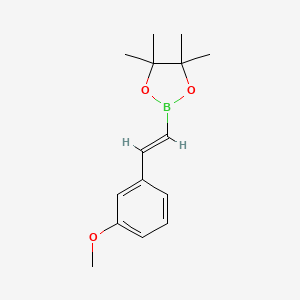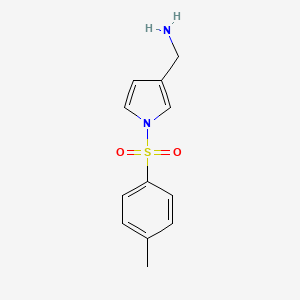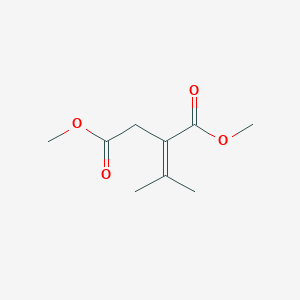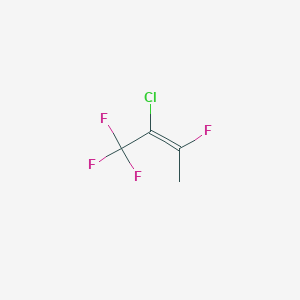
2-Chloro-1,1,1,3-tetrafluorobut-2-ene
Overview
Description
2-Chloro-1,1,1,3-tetrafluorobut-2-ene is a substance with the molecular formula C4H3ClF4 . It is a colorless liquid with a sweet, chloroform-like odor. This compound is used in laboratory chemicals, the manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1,1,1,3-tetrafluorobut-2-ene consists of 4 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 4 fluorine atoms . Unfortunately, detailed structural analysis such as bond lengths and angles are not available from the search results.Physical And Chemical Properties Analysis
2-Chloro-1,1,1,3-tetrafluorobut-2-ene has a molecular weight of 162.51 g/mol . It is a colorless liquid with a sweet, chloroform-like odor. More specific physical and chemical properties such as boiling point, melting point, and solubility are not available from the search results.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-1,1,1,3-tetrafluorobut-2-ene:
Catalysis in Organic Synthesis
2-Chloro-1,1,1,3-tetrafluorobut-2-ene is used as a catalyst in various organic synthesis reactions. Its unique chemical properties facilitate the formation of complex organic molecules, making it valuable in the production of pharmaceuticals and fine chemicals. The compound’s ability to stabilize transition states and intermediates enhances reaction efficiency and selectivity .
Material Science
In material science, this compound is utilized in the development of advanced materials. Its fluorinated structure contributes to the creation of polymers with high thermal stability and chemical resistance. These materials are essential in industries requiring durable and long-lasting components, such as aerospace and electronics.
Biomedical Applications
2-Chloro-1,1,1,3-tetrafluorobut-2-ene has potential applications in the biomedical field, particularly in the design of drug delivery systems. Its chemical stability and biocompatibility make it suitable for encapsulating and delivering therapeutic agents to targeted areas in the body, improving the efficacy and safety of treatments.
Environmental Chemistry
This compound is also explored in environmental chemistry for its role in the degradation of pollutants. Its reactivity with various environmental contaminants can lead to the breakdown of harmful substances, contributing to cleaner and safer ecosystems. Research focuses on optimizing these reactions to enhance their effectiveness in real-world applications .
Energy Storage and Conversion
In the field of energy, 2-Chloro-1,1,1,3-tetrafluorobut-2-ene is investigated for its potential in energy storage and conversion systems. Its incorporation into battery electrolytes and fuel cells can improve the performance and longevity of these devices. The compound’s stability under extreme conditions is particularly beneficial for high-energy applications.
Surface Coatings
The compound is used in the formulation of surface coatings that provide exceptional resistance to corrosion and wear. These coatings are applied to various substrates, including metals and plastics, to extend their lifespan and maintain their functionality in harsh environments. This application is crucial in industries such as marine, automotive, and construction.
Fluorinated Intermediates
2-Chloro-1,1,1,3-tetrafluorobut-2-ene serves as a key intermediate in the synthesis of other fluorinated compounds. Its reactivity and stability make it an ideal building block for creating a wide range of fluorinated chemicals used in pharmaceuticals, agrochemicals, and specialty chemicals .
Electronic Materials
In electronics, this compound is used in the development of materials with unique electrical properties. Its incorporation into semiconductors and insulating materials can enhance the performance of electronic devices, contributing to advancements in technology and miniaturization of components.
Safety and Hazards
2-Chloro-1,1,1,3-tetrafluorobut-2-ene is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
(Z)-2-chloro-1,1,1,3-tetrafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4/c1-2(6)3(5)4(7,8)9/h1H3/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZGKBDJFRDSAK-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(F)(F)F)/Cl)/F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1,1,3-tetrafluorobut-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



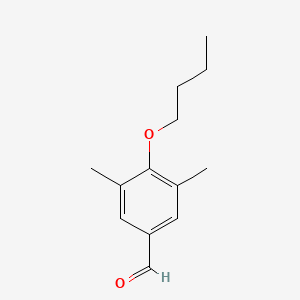

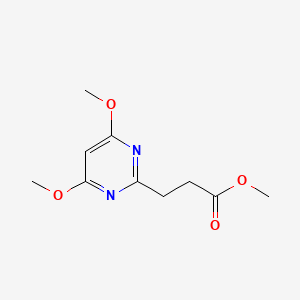
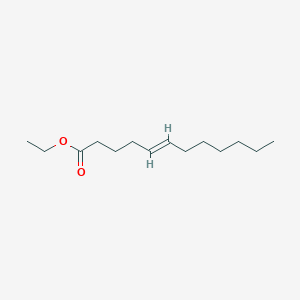
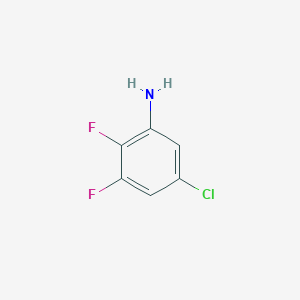

![4-Chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3043457.png)
